5,6-Dihydroxy-1,3-benzodioxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

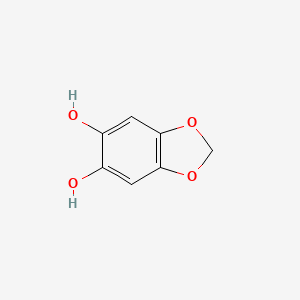

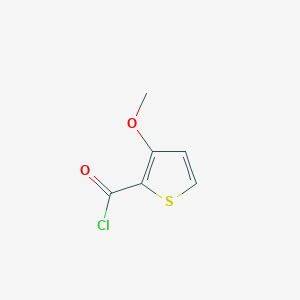

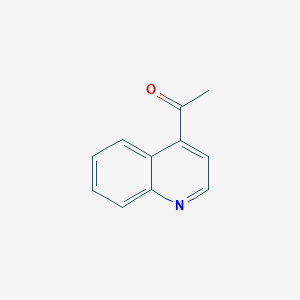

5,6-Dihydroxy-1,3-benzodioxole is a biochemical used for proteomics research . It has a molecular formula of C7H6O4 and a molecular weight of 154.12 .

Synthesis Analysis

The synthesis of this compound involves reaction conditions with sodium dithionite in water and acetonitrile at 20 degrees Celsius for 0.5 hours .Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxole core with two hydroxy groups attached at the 5 and 6 positions .Chemical Reactions Analysis

Benzodioxole derivatives have been found to possess a broad spectrum of biological activities, including antiepileptic, analgesic, antituberculosis, and antimicrobial potentials . The synthesis of this compound from benzo[1,3]dioxole-5,6-dione has been reported .Applications De Recherche Scientifique

Agonistes du récepteur de l'auxine et promoteurs de la croissance racinaire

Les dérivés de 5,6-Dihydroxy-1,3-benzodioxole se sont avérés être de puissants agonistes du récepteur de l'auxine et promoteurs de la croissance racinaire . Un nouvel agoniste du récepteur de l'auxine, nommé K-10, a eu un effet remarquable sur la croissance racinaire chez Arabidopsis thaliana et Oryza sativa en augmentant les réponses de signalisation liées aux racines . Cette classe de dérivés pourrait être un échafaudage prometteur pour la découverte et le développement de nouveaux agonistes du récepteur de l'auxine .

Processus d'acylation continu

L'acylation du this compound a été étudiée dans un processus continu utilisant un catalyseur hétérogène substoechiométrique recyclable . La réaction a été réalisée en continu pendant 6 heures, montrant une excellente stabilité et sélectivité . Ce procédé peut être utilisé dans la synthèse de molécules bioactives, de produits naturels, de cosmétiques, de produits pharmaceutiques et d'agrochimiques .

Évaluation anticancéreuse

Le this compound a été utilisé dans la conception et la synthèse de médicaments anticancéreux . L'évaluation de la cytotoxicité de composés dérivés du this compound contre des lignées cellulaires cancéreuses humaines a montré une activité modérée .

Modèle pharmacophore

Le this compound a été utilisé comme composé principal dans le développement de modèles pharmacophores . Ces modèles sont utilisés dans la découverte de nouveaux médicaments et la compréhension des interactions médicament-récepteur .

Mécanisme D'action

Target of Action

5,6-Dihydroxy-1,3-benzodioxole, a derivative of 1,3-Benzodioxole, has been found to act as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1) . TIR1 is a protein that plays a crucial role in plant growth and development .

Mode of Action

The compound interacts with TIR1, enhancing root-related signaling responses . This interaction results in the promotion of root growth in plants such as Arabidopsis thaliana and Oryza sativa .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is essential for plant growth and development . It enhances the transcriptional activity of the auxin response reporter, DR5:GUS . Additionally, it down-regulates the expression of root growth-inhibiting genes .

Result of Action

The compound exhibits a remarkable promotive effect on root growth . It induces a common transcriptional response with auxin, a plant hormone, and down-regulates the expression of root growth-inhibiting genes . This results in enhanced root growth and potentially increased crop production .

Orientations Futures

Benzodioxole derivatives have been the subject of numerous studies due to their wide range of biological activities . Future research may focus on further exploring the biological activities of 5,6-Dihydroxy-1,3-benzodioxole and its derivatives, as well as optimizing its synthesis process . Additionally, these compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Analyse Biochimique

Biochemical Properties

5,6-Dihydroxy-1,3-benzodioxole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit alpha-amylase and lipase enzymes, which are crucial in carbohydrate and lipid metabolism . The compound’s interaction with these enzymes suggests its potential as an antidiabetic agent. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been evaluated for its cytotoxic activity against cancer cell lines, including cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cells . The compound induces cell cycle arrest in the G2-M phase, leading to apoptosis in cancer cells . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer and antioxidant effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For example, the compound’s interaction with alpha-amylase and lipase enzymes results in the inhibition of carbohydrate and lipid metabolism . Additionally, this compound modulates gene expression by affecting transcription factors and signaling pathways, leading to changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Therefore, determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound undergoes biotransformation by enzymes such as toluene dioxygenase, leading to the formation of metabolites like 4,5-dihydroxy-DFBD . These metabolic pathways play a crucial role in the compound’s biological activity and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments influence its activity and function. For example, its interaction with transporters facilitates its uptake into cells, where it can exert its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

1,3-benzodioxole-5,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,8-9H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNJUCIWLBSDLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449980 |

Source

|

| Record name | 2H-1,3-Benzodioxole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21505-20-4 |

Source

|

| Record name | 2H-1,3-Benzodioxole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)